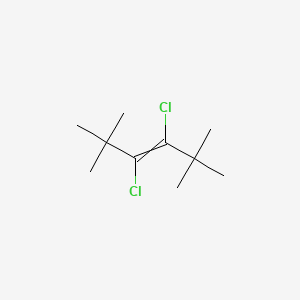![molecular formula C19H20N2Si B14645217 4,4'-[Methyl(phenyl)silanediyl]dianiline CAS No. 54120-41-1](/img/structure/B14645217.png)
4,4'-[Methyl(phenyl)silanediyl]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Methyl(phenyl)silanediyl]dianiline is an organic compound that features a silane group bonded to two phenyl groups, each of which is further bonded to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenyl)silanediyl]dianiline typically involves the reaction of methylphenylsilane with aniline under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of 4,4’-[Methyl(phenyl)silanediyl]dianiline involves similar synthetic routes but with optimized conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Methyl(phenyl)silanediyl]dianiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different functional groups.
Substitution: The aniline groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted aniline derivatives
Scientific Research Applications
4,4’-[Methyl(phenyl)silanediyl]dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers such as polyamides, polyimides, and polyimines.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is extensively used in the production of high-performance polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]dianiline involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with other molecules, facilitating the formation of stable polymer networks. The aniline groups can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and functionality in different applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedianiline: This compound is structurally similar but lacks the silane group.
4,4’-Methylenebis(phenyl isocyanate): Known for its use in the production of polyurethane foams, this compound has different functional groups but shares a similar core structure.
Uniqueness
4,4’-[Methyl(phenyl)silanediyl]dianiline is unique due to the presence of the silane group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and mechanical strength.
Properties
CAS No. |
54120-41-1 |
|---|---|
Molecular Formula |
C19H20N2Si |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-methyl-phenylsilyl]aniline |
InChI |
InChI=1S/C19H20N2Si/c1-22(17-5-3-2-4-6-17,18-11-7-15(20)8-12-18)19-13-9-16(21)10-14-19/h2-14H,20-21H2,1H3 |
InChI Key |
IKWSEOQTHHESAT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


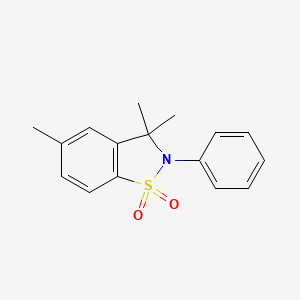

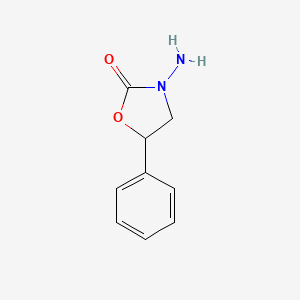


![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)

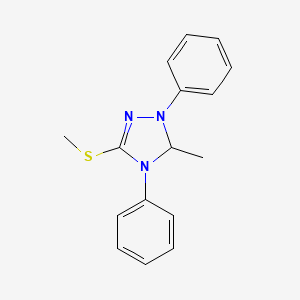
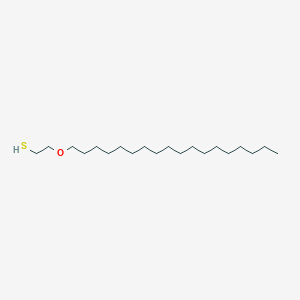
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
